molecular formula C17H21ClF6N2O4 B2868126 4-[2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)ethyl]-1,4-oxazinan-4-ium chloride CAS No. 317833-13-9

4-[2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)ethyl]-1,4-oxazinan-4-ium chloride

Cat. No. B2868126
CAS RN: 317833-13-9
M. Wt: 466.81
InChI Key: QCVHKJDYWJDPOO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a benzoyl group which is substituted with bis(2,2,2-trifluoroethoxy) groups . This structure is similar to N-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-N’-(4-methoxyphenyl)urea .


Molecular Structure Analysis

The molecular structure of the compound seems to be complex due to the presence of multiple functional groups. The compound contains a benzoyl group substituted with bis(2,2,2-trifluoroethoxy) groups .

Scientific Research Applications

Antioxidant Capacity Assays and Reaction Pathways

Studies have delved into the mechanisms underlying antioxidant capacity assays, such as the ABTS/PP decolorization assay. Such assays are crucial for evaluating the antioxidant potential of compounds, including those with complex structures similar to 4-[2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)ethyl]-1,4-oxazinan-4-ium chloride. The elucidation of reaction pathways offers insights into how such compounds could interact with radicals, potentially forming adducts or undergoing oxidation without coupling. This knowledge is vital for assessing the antioxidant capabilities of new compounds (Ilyasov et al., 2020).

Antineoplastic Agent Development

The discovery and investigation of compounds with potential as antineoplastic agents highlight the significance of novel structures in cancer treatment. Compounds exhibiting selective toxicity towards tumor cells and modulating multi-drug resistance demonstrate the therapeutic potential of novel chemical entities. Such research underscores the importance of structure-activity relationships and the development of delivery systems for candidate antineoplastic drugs (Hossain et al., 2020).

Heterocyclic Compounds and Biological Significance

Heterocyclic compounds, including triazines and their analogs, possess a wide spectrum of biological activities, such as antibacterial, antifungal, anti-cancer, and antimalarial properties. The exploration of heterocyclic compounds bearing specific scaffolds, like triazine, provides a foundation for developing future drugs with enhanced pharmacological profiles. Such studies are pertinent for understanding the utility of complex heterocyclic structures in drug discovery and development (Verma et al., 2019).

Mechanism of Action

Target of Action

The primary targets of this compound are α-amylase and α-glucosidase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels.

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition prevents the breakdown of carbohydrates into glucose, thereby reducing the rise in blood sugar levels after a meal.

Biochemical Pathways

The affected pathway is the carbohydrate digestion pathway . By inhibiting α-amylase and α-glucosidase, the compound disrupts this pathway, leading to a decrease in the rate of carbohydrate digestion. This results in a slower and more controlled release of glucose into the bloodstream .

Result of Action

The molecular effect of the compound’s action is the inhibition of α-amylase and α-glucosidase activity, leading to a decrease in the rate of carbohydrate digestion . On a cellular level, this can result in a reduction in postprandial hyperglycemia (high blood sugar levels after meals), which is beneficial for managing diabetes.

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F6N2O4.ClH/c18-16(19,20)10-28-12-1-2-14(29-11-17(21,22)23)13(9-12)15(26)24-3-4-25-5-7-27-8-6-25;/h1-2,9H,3-8,10-11H2,(H,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFVIRRYBMPQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClF6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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